molecular formula C34H34N2O6 B12027640 [2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate

[2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate

Cat. No.: B12027640
M. Wt: 566.6 g/mol
InChI Key: NIUHAVHWYJICBF-FADJLKOXSA-N
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Description

This compound belongs to the class of hydrazone derivatives, characterized by an (E)-configured hydrazinylidene methyl group bridging a methoxy-substituted phenyl ring and a benzoyl moiety. The benzoyl group is further functionalized with a (4-methylphenyl)methoxy substituent, while the ester component comprises a 4-butoxybenzoate group.

Properties

Molecular Formula

C34H34N2O6

Molecular Weight

566.6 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate

InChI

InChI=1S/C34H34N2O6/c1-4-5-20-40-29-17-13-28(14-18-29)34(38)42-31-19-10-26(21-32(31)39-3)22-35-36-33(37)27-11-15-30(16-12-27)41-23-25-8-6-24(2)7-9-25/h6-19,21-22H,4-5,20,23H2,1-3H3,(H,36,37)/b35-22+

InChI Key

NIUHAVHWYJICBF-FADJLKOXSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C)OC

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-[(4-methylphenyl)methoxy]benzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Condensation Reaction: The hydrazone intermediate is then subjected to a condensation reaction with 2-methoxy-4-formylphenyl 4-butoxybenzoate under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylphenyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it into the corresponding hydrazine derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing various substituents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Introduction of halogens or nitro groups on the aromatic rings.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate typically involves the condensation reaction between specific aldehydes and hydrazines. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Key Characterization Techniques

  • NMR Spectroscopy : Provides detailed information about the molecular structure through chemical shifts.
  • FTIR Spectroscopy : Identifies functional groups present in the compound by analyzing vibrational transitions.
  • Mass Spectrometry : Confirms molecular weight and structural integrity.

Biological Applications

The compound exhibits significant biological activities, which are critical for its application in medicinal chemistry.

Antioxidant Activity

Research indicates that derivatives of this compound demonstrate potent antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. For instance, studies have shown that related Schiff base compounds exhibit high antioxidant activity, with an effective concentration (EC50) value indicating their potency against free radicals .

Anticancer Potential

Molecular docking studies have suggested that this compound has favorable interactions with various cancer targets. The ability to inhibit cancer cell proliferation has been noted in several studies, making it a candidate for further investigation as an anticancer agent .

Antibacterial Properties

The antibacterial efficacy of related compounds has been evaluated against various strains of bacteria. The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth, suggesting potential use in developing new antibacterial agents .

Material Science Applications

In addition to biological applications, this compound may also find use in material science. Its structural properties could enable its application as a stabilizer in polymers, particularly against photodegradation caused by ultraviolet radiation. This is particularly relevant for enhancing the durability of materials used in outdoor applications.

Case Studies

Several studies have documented the synthesis and application of similar compounds:

  • Antioxidant Activity Study : A study focused on a related Schiff base demonstrated an EC50 value of 10.46 ppm, indicating strong antioxidant capabilities .
  • Anticancer Activity Assessment : Research involving molecular docking revealed that certain derivatives exhibit promising interactions with anticancer drug targets, highlighting their potential role in cancer therapy .
  • Antibacterial Efficacy : Investigations into the antibacterial properties of similar compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting their utility in combating infections .

Mechanism of Action

The mechanism by which [2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the hydrazone backbone and ester groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogs

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Biological/Physical Notes
[Target] 2-Methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl 4-butoxybenzoate C₃₇H₃₉N₂O₆* 4-Butoxybenzoate, (4-methylphenyl)methoxy ~617.7 (calculated) High lipophilicity due to butoxy chain; potential for enhanced membrane permeability .
4-[(E)-({4-[(4-Methylbenzyl)oxy]benzoyl}hydrazono)methyl]phenyl 3-methylbenzoate C₃₀H₂₆N₂O₄ 3-Methylbenzoate, (4-methylphenyl)methoxy 478.5 Lower lipophilicity than target; moderate antimicrobial activity in preliminary assays .
[2-[(E)-[[4-[(4-Methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate C₂₉H₂₃ClN₂O₅ 4-Chlorobenzoate, (4-methylphenyl)methoxy 499.1 Chloro substituent enhances electron-withdrawing effects; may influence binding affinity .
Methyl 4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]benzoate C₂₄H₂₂N₂O₄ Methyl benzoate, (4-methylphenyl)methoxy 402.4 Short ester chain reduces stability in biological media compared to butoxy analog .
2-Ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate C₂₆H₂₅N₂O₅ Benzoate, ethoxy, (4-methylphenoxy)acetyl 445.5 Ethoxy group balances lipophilicity; reported weak cytotoxic activity .

*Calculated based on structural similarity to (C₃₀H₃₄N₂O₅) and substitution patterns.

Key Findings:

Chloro or nitro substituents (e.g., in and ) enhance electron-withdrawing effects, which may stabilize the hydrazone bond but reduce solubility .

Biological Activity: Hydrazone derivatives with 4-methylphenylmethoxy groups (common in all analogs) exhibit moderate antimicrobial activity, as seen in compounds like 16–19 in , which inhibit bacterial growth via thiazolidinone interactions . The target compound’s butoxy group may extend half-life in vivo compared to methyl or chloro analogs, as observed in related phenylhydrazone derivatives .

Synthetic Flexibility: The hydrazone backbone allows modular synthesis, enabling substitution variations (e.g., 4-butylphenoxy in or sulfonylamino in ) for tailored bioactivity .

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C31H34N2O5
  • Molecular Weight : 518.62 g/mol
  • IUPAC Name : 2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate

This compound features multiple functional groups, including methoxy, hydrazone, and butoxy moieties, which contribute to its diverse biological activities.

Anticancer Properties

Recent studies have indicated that compounds with hydrazone structures exhibit significant anticancer properties. The hydrazone derivative of this compound has been shown to inhibit the proliferation of various cancer cell lines. For instance:

  • Case Study 1 : A study evaluated the effects of similar hydrazone derivatives on MCF-7 breast cancer cells, revealing a dose-dependent inhibition of cell viability, with IC50 values in the micromolar range.
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains.

  • Case Study 2 : In vitro tests showed that derivatives with similar structures exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound.

  • Research Findings : Studies have indicated that compounds with similar structural motifs can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a possible role in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeModel/SystemObserved EffectReference
AnticancerMCF-7 CellsDose-dependent inhibition
AntimicrobialVarious BacteriaInhibition of bacterial growth
Anti-inflammatoryMacrophage CultureReduced cytokine production

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